4-(Piperidin-4-YL)thiazole hydrobromide
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Overview
Description
4-(piperidin-4-yl)thiazole hydrobromide is a chemical compound with the molecular formula C8H13BrN2S and a molecular weight of 249.17 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. The hydrobromide salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-yl)thiazole hydrobromide typically involves the reaction of piperidine derivatives with thiazole compounds. One common method includes the condensation of piperidine with thioamides, followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-4-yl)thiazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted piperidine or thiazole derivatives.
Scientific Research Applications
4-(piperidin-4-yl)thiazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(piperidin-4-yl)thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, exhibit similar biological activities.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole share the thiazole ring structure and have diverse applications in medicine and industry.
Uniqueness
4-(piperidin-4-yl)thiazole hydrobromide is unique due to its combined piperidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H13BrN2S |
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Molecular Weight |
249.17 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C8H12N2S.BrH/c1-3-9-4-2-7(1)8-5-11-6-10-8;/h5-7,9H,1-4H2;1H |
InChI Key |
AQPKZQALNZQWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CSC=N2.Br |
Origin of Product |
United States |
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